3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-10-8-7(5)6(11)2-3-9-8/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
NXYKOOPCGGFGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=O)C=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Ol Derivatives
Established Strategies for the Synthesis of the 1H-Pyrrolo[2,3-b]pyridin-4-ol Core
The construction of the 1H-pyrrolo[2,3-b]pyridin-4-ol core can be achieved through several synthetic routes, primarily involving the formation of the pyrrole (B145914) or pyridine (B92270) ring through cyclization reactions.
Cyclization Reactions from Appropriate Precursor Compounds
The synthesis of the 1H-pyrrolo[2,3-b]pyridine ring system often relies on modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses. rsc.org These methods involve the intramolecular cyclization of appropriately substituted pyridine or pyrrole precursors. For instance, the Fischer indole synthesis can be adapted by using a substituted pyridine-derived hydrazine (B178648), which upon reaction with a ketone or aldehyde and subsequent cyclization under acidic conditions, yields the 7-azaindole (B17877) core.
Another powerful method is the cyclo-condensation reaction. This approach typically involves the reaction of a substituted 2-amino-1H-pyrrole with a suitable carbonyl compound to form the fused pyridine ring. evitachem.com The reaction conditions, such as the choice of acid catalyst and solvent, are crucial for the successful formation of the desired pyrrolo[2,3-b]pyridine structure. evitachem.com
Synthetic Routes Initiating from Pyrrole Derivatives
A common and versatile strategy for the synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold starts from appropriately functionalized pyrrole precursors. One such method involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds. nih.gov This approach allows for the efficient construction of the 7-azaindole framework with a high degree of molecular diversity. nih.gov
Furthermore, the synthesis can be achieved through the reaction of 2-amino-1H-pyrroles with various carbonyl compounds in an acidic medium, leading to the formation of the fused pyridine ring. evitachem.com The specific substituents on the starting pyrrole and the reaction conditions can be tailored to yield the desired substitution pattern on the final 1H-pyrrolo[2,3-b]pyridine product. evitachem.com
Synthetic Routes Initiating from Pyridine Derivatives
An alternative approach to the 1H-pyrrolo[2,3-b]pyridine core begins with a substituted pyridine ring and subsequently constructs the fused pyrrole ring. A notable method involves the N-oxidation of a 7-azaindole precursor, followed by reaction with a phosphorus oxyhalide to introduce a halogen at the 4-position. google.com This 4-halo-7-azaindole can then undergo further reactions, such as nucleophilic substitution with an alkoxide, to yield a 4-alkoxy-7-azaindole. google.com
The Sonogashira cross-coupling reaction is another valuable tool in this context. It can be used to couple terminal alkynes with amino-halopyridines, followed by a cyclization step to form the pyrrole ring of the azaindole system. nih.gov This method has been successfully employed in the synthesis of various substituted 7-azaindole derivatives. nih.gov
Approaches for the Regioselective Introduction and Modification of the 3-Methyl Substituent
The introduction of a methyl group at the 3-position of the 1H-pyrrolo[2,3-b]pyridin-4-ol scaffold can be achieved through several methods. One approach is to utilize a starting material that already contains the desired methyl group, which is then carried through the synthetic sequence. For example, a modified Fischer indole synthesis could employ a pyridine-derived hydrazine and methyl ethyl ketone to introduce the methyl group at the 3-position during the cyclization step.
Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine core predominantly occur at the 3-position. rsc.org This reactivity can be exploited to introduce a methyl group. For instance, a Friedel-Crafts-type reaction could potentially be used, although the conditions would need to be carefully optimized to avoid side reactions. Halogenation at the 3-position, followed by a metal-catalyzed cross-coupling reaction with an organometallic methylating agent, presents a more controlled and widely applicable method for introducing the 3-methyl group. The synthesis of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has been reported, indicating that halogenation at the 3-position is feasible. medchemexpress.com
Modification of the 3-methyl substituent itself is also a possibility for further derivatization. For example, free-radical bromination could potentially be used to functionalize the methyl group, which could then be converted to other functional groups.
Advanced Derivatization and Functionalization Techniques for Pyrrolo[2,3-b]pyridin-4-ol Analogs
Nucleophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Scaffold
The pyridine ring of the 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to nucleophilic substitution reactions, particularly at the 4-position, especially when a good leaving group is present. nih.gov For instance, a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative can serve as a key intermediate for introducing various functionalities at this position. nih.gov
A common strategy involves the conversion of the 4-hydroxy group of 1H-pyrrolo[2,3-b]pyridin-4-ol to a better leaving group, such as a triflate or a halide. This can be followed by nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 4-substituted derivatives. nih.gov For example, the reaction of a 4-chloro-7-azaindole (B22810) with an amine in the presence of a palladium catalyst (Buchwald-Hartwig amination) is a well-established method for the synthesis of 4-amino-7-azaindole derivatives. nih.gov
Oxidative and Reductive Transformations of the Ring System
The inherent reactivity of the 7-azaindole core, comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, makes it susceptible to both oxidative and reductive transformations. While comprehensive studies on the oxidative and reductive behavior of the 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol ring system itself are not extensively detailed, general reactivity patterns of the 7-azaindole scaffold provide significant insights.
During functionalization reactions, unintended transformations of the ring system can occur. For instance, in palladium-catalyzed amination reactions, reduction at the C-4 position has been observed as a side reaction, leading to the formation of undesired byproducts. nih.gov This highlights the careful consideration of reagents and conditions needed to maintain the integrity of the pyridine portion of the scaffold.
Oxidative processes can also be employed for functionalization. The iodination of the 7-azaindole core at the C-3 position is often achieved using N-iodosuccinimide (NIS), an oxidative iodinating agent. mdpi.com This reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrrole ring. Similarly, bromination at C-3 can be achieved with N-bromosuccinimide (NBS). mdpi.com These transformations underscore the pyrrole moiety's susceptibility to electrophilic attack under oxidative conditions. The pyridine ring nitrogen can also be oxidized to form an N-oxide, a strategy sometimes used to modulate the electronic properties of the substrate during synthesis. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole scaffold, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds. libretexts.org These methods are crucial for building the molecular complexity required for biologically active compounds. researchgate.netmdpi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to introduce aryl or heteroaryl groups at various positions of the 7-azaindole ring, typically at halogenated sites. libretexts.org An efficient and chemoselective one-pot method has been established for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov This reaction often employs a palladium catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ in the presence of a suitable ligand, like SPhos, and a base. nih.govacs.org The choice of catalyst and ligand is critical and often requires optimization depending on the specific substrates. acs.org For example, a study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines found that using Pd(PPh₃)₄ for a Suzuki-Miyaura coupling at C-2 minimized the formation of reduced side products compared to other catalyst systems. nih.gov The reaction tolerates a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing groups. acs.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which is essential for synthesizing amino-azaindole derivatives. snnu.edu.cnacsgcipr.org This reaction has been successfully applied to unprotected halo-7-azaindoles, providing a general method for the cross-coupling of primary and secondary amines. mit.edunih.gov The use of specialized palladium precatalysts and ligands, such as RuPhos and BrettPhos, under mild conditions allows for high selectivity and efficiency. nih.govnih.gov A key challenge in these reactions is preventing the competing N-arylation of the azaindole's pyrrole nitrogen. nih.gov However, modern catalyst systems demonstrate excellent selectivity for the reaction at the heteroaryl halide position. mit.edunih.gov In some synthetic routes, the Buchwald-Hartwig amination is performed after an initial Suzuki-Miyaura coupling, demonstrating the orthogonality of these methods in a multi-step synthesis. researchgate.netmdpi.com
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-chloro-3-iodo-N-protected 7-azaindole | Arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 67-93 | nih.govacs.org |
| Suzuki-Miyaura | 2-iodo-4-chloro-N-SEM-7-azaindole | 4-tert-butylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 83 | nih.gov |
| Buchwald-Hartwig | 4-chloro-N-SEM-7-azaindole | Benzylamine | Pd(OAc)₂ / RuPhos | LiHMDS | t-BuOH | 68 | nih.gov |
| Buchwald-Hartwig | 5-bromo-7-azaindole | Aniline | Pd₂(dba)₃ / L5 (BrettPhos) | NaOtBu | Toluene | 95 | nih.gov |
| Buchwald-Hartwig | 5-chloro-N-SEM-pyrrolo[2,3-d]pyrimidine | 3-picolylamine | Not specified | Not specified | Not specified | 72 (final step) | mdpi.com |
Multi-component Reaction Approaches for Fused Pyrrolopyridine Systems
Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex heterocyclic structures, such as fused pyrrolopyridines, from simple starting materials in a single step. nih.govbohrium.com These reactions are highly valued for their ability to rapidly generate molecular diversity. bohrium.com
Several MCR strategies have been developed for the synthesis of pyrroles and their fused derivatives, which can be adapted for pyrrolopyridine systems. researchgate.netsemanticscholar.org One common approach involves the reaction of an amine, a 1,3-dicarbonyl compound, and other reactive species. nih.gov For instance, a three-component reaction between arylglyoxals, an enaminone, and an amine can lead to highly substituted pyrrole derivatives. semanticscholar.org By carefully selecting a starting material containing a pre-formed pyridine ring, such as an aminopyridine, these MCRs can be directed towards the synthesis of the pyrrolo[2,3-b]pyridine core. researchgate.net
Another approach involves the Ugi or Passerini reactions, which utilize isocyanides as key components to build complex scaffolds. nih.govbohrium.com For example, the synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a microwave-assisted MCR involving an aldehyde, an amine, an isocyanide, and maleic anhydride. nih.gov While this leads to a different isomer, the principles demonstrate the power of MCRs in constructing fused pyrrolopyridine systems. The development of novel MCRs remains an active area of research, aiming to provide direct and versatile access to scaffolds like this compound and its analogs. bohrium.comresearchgate.net
Optimization of Reaction Conditions and Considerations for Synthetic Yields
Optimizing reaction conditions is critical to maximize synthetic yields and minimize the formation of byproducts in the synthesis of this compound derivatives. Key factors that require careful consideration include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
In Palladium-Catalyzed Cross-Coupling Reactions , the selection of the ligand is paramount. snnu.edu.cn For Buchwald-Hartwig aminations, bulky electron-rich phosphine (B1218219) ligands like RuPhos or BrettPhos have been shown to be highly effective, enabling reactions at lower temperatures and preventing side reactions such as the reduction of the aryl halide. nih.govnih.gov Similarly, for Suzuki-Miyaura couplings, the choice between different phosphine ligands can significantly impact yield and selectivity. acs.org The base is another crucial parameter; inorganic bases like K₂CO₃, K₃PO₄, or strong non-nucleophilic bases like NaOtBu or LiHMDS are commonly used, and the optimal choice depends on the specific substrates and catalyst system. nih.govacsgcipr.orgacs.org Solvent choice, ranging from ethereal solvents like dioxane to alcohols like tert-butanol, can also dramatically influence reaction rates and outcomes. nih.gov
Protecting groups are often essential, particularly for the pyrrole N-H and any hydroxyl groups, to prevent unwanted side reactions during coupling steps. nih.gov The trimethylsilylethoxymethyl (SEM) group is frequently used for the pyrrole nitrogen, though its subsequent removal can be challenging and may require optimization to avoid the formation of complex side products. nih.gov
| Reaction Type | Parameter to Optimize | Considerations and Examples | Impact on Yield/Purity | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Catalyst/Ligand | Use of Pd precatalysts (e.g., RuPhos Pd G2) improves efficiency. BrettPhos (L5) provides excellent selectivity for primary amines. | Higher yields, fewer side products (e.g., reduction), milder conditions. | nih.govnih.gov |
| Suzuki-Miyaura Coupling | Temperature/Time | Increasing temperature from 90°C to 100°C can accelerate the reaction, but prolonged heating may lead to diarylated byproducts. | Balancing conversion rate with selectivity is key for high purity. | nih.gov |
| General Synthesis | Protecting Group | N-SEM protection is effective for cross-coupling but deprotection with TFA can lead to side products like an 8-membered ring. | Choice of protecting group affects both reaction success and ease of final deprotection, impacting overall yield. | nih.gov |
| Alkylation | Leaving Group | In nucleophilic substitutions, using an iodomethyl derivative (I) as the leaving group provides higher yields than bromomethyl (Br) or chloromethyl (Cl) derivatives. | Yields can increase significantly (e.g., from <10% to 87%) by choosing a better leaving group. | acs.org |
| Multi-component Reaction | Reaction Conditions | Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. | Faster, cleaner reactions with potentially higher yields. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol, a combination of ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its constitution and the specific arrangement of its substituents.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the bicyclic core. The parent 1H-pyrrolo[2,3-b]pyridine displays a complex set of signals for its aromatic protons. spectrabase.comspectrabase.com The introduction of a methyl group at the C3-position and a hydroxyl group at the C4-position would significantly alter this pattern.
The methyl group at C3 is anticipated to appear as a singlet in the upfield region of the aromatic spectrum. The protons on the pyridine (B92270) ring (H5 and H6) and the pyrrole (B145914) ring (H2) would exhibit shifts and coupling patterns dictated by their positions relative to the electron-donating methyl and hydroxyl groups. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (H1) | 10.0 - 12.0 | br s | - |
| H2 | 7.0 - 7.5 | s | - |
| CH₃ (at C3) | 2.2 - 2.5 | s | - |
| OH (at C4) | 9.0 - 11.0 | br s | - |
| H5 | 6.8 - 7.2 | d | 5.0 - 6.0 |
| H6 | 7.8 - 8.2 | d | 5.0 - 6.0 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the 1H-pyrrolo[2,3-b]pyridine core are well-established. spectrabase.com The introduction of the methyl and hydroxyl groups would cause predictable shifts in the signals of the adjacent carbon atoms. The C3 and C4 carbons, being directly attached to the substituents, would show the most significant changes in their chemical shifts. The methyl carbon would appear at a characteristic upfield shift.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 120 - 125 |
| C3 | 110 - 115 |
| C3-CH₃ | 10 - 15 |
| C3a | 140 - 145 |
| C4 | 150 - 155 |
| C5 | 115 - 120 |
| C6 | 130 - 135 |
| C7a | 145 - 150 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The electron ionization (EI) mass spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows a prominent molecular ion peak (M⁺) at m/z 118. nist.govnist.gov The fragmentation of 1H-pyrrolo[2,3-b]pyridine derivatives is known to proceed through characteristic pathways, often involving the loss of small neutral molecules. rsc.org For this compound (molecular formula C₈H₈N₂O), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (148.16 g/mol ).
The fragmentation pattern would likely involve the initial loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO) from the hydroxylated pyridine ring. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the pyrrole ring, which are common fragmentation pathways for related indole (B1671886) and azaindole systems.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 148 | Molecular Ion |
| [M-H]⁺ | 147 | Loss of a hydrogen atom |
| [M-CO]⁺ | 120 | Loss of carbon monoxide |
| [M-H-CO]⁺ | 119 | Loss of a hydrogen atom and carbon monoxide |
| [M-CH₃]⁺ | 133 | Loss of a methyl radical |
| [M-HCN]⁺ | 121 | Loss of hydrogen cyanide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The IR spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows characteristic N-H stretching vibrations. nist.gov For this compound, the presence of the hydroxyl group would introduce a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the pyrrole ring would also be observed in this region. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1650 cm⁻¹ region.
Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (pyrrole) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic & methyl) | 2850 - 3100 | Medium to Weak |
| C=C and C=N Stretch (aromatic) | 1400 - 1650 | Medium to Strong |
| C-O Stretch (hydroxyl) | 1200 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. While the crystal structure of this compound itself has not been reported, the crystal structures of several of its derivatives have been elucidated, offering valuable insights into the molecular geometry and intermolecular interactions of this class of compounds.
For example, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals a nearly coplanar arrangement between the pyridine and azaindole rings. researchgate.net In the crystal, molecules are linked into centrosymmetric dimers by N—H···N hydrogen bonds. researchgate.net Similarly, the structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine also shows a relatively planar conformation with intermolecular N—H···N hydrogen bonding stabilizing the crystal packing. nih.gov
The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine demonstrates a planar azaindole skeleton, with molecules forming centrosymmetric dimers through pairs of N—H···N hydrogen bonds. researchgate.net These studies suggest that derivatives of this compound would likely exhibit a planar bicyclic core. The presence of the hydroxyl group would introduce the possibility of strong O-H···N or O-H···O hydrogen bonding, which would significantly influence the crystal packing and the formation of supramolecular architectures.
Biological Activity Profiling and Molecular Mechanism Investigations of 3 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Ol Derivatives
Kinase Inhibitory Activities and Target Specificity Research
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a broad spectrum of kinase inhibitory activities. The structural versatility of this scaffold allows for modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs an attractive target for therapeutic intervention. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. nih.gov
Initial studies identified a lead compound with a 1H-pyrrolo[2,3-b]pyridine core that exhibited FGFR1 inhibitory activity with an IC50 value of 1.9 μM. nih.gov Through structural optimization, a derivative, compound 4h , was developed, which demonstrated potent, pan-FGFR inhibitory activity. nih.gov This compound showed IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, and a higher IC50 of 712 nM against FGFR4. nih.gov The development of 4h from the initial lead compound resulted in a nearly 300-fold increase in activity against FGFR1. nih.gov
In a related effort, researchers starting from a c-Met inhibitor project discovered a new series of pyrrolo[2,3-b]pyrazine FGFR inhibitors. strath.ac.uk While exploring different scaffolds, a 1H-pyrrolo[3,2-b]pyridine derivative (8 ) showed slightly decreased binding activity compared to the initial hit. strath.ac.uk
FGFR Inhibition Data
| Compound | Target | IC50 (nM) |
|---|---|---|
| Lead Compound 1 | FGFR1 | 1900 |
| 4h | FGFR1 | 7 |
| 4h | FGFR2 | 9 |
| 4h | FGFR3 | 25 |
| 4h | FGFR4 | 712 |
c-Met Kinase Inhibition
The HGF/MET signaling pathway plays a crucial role in the development of many cancers, and its inhibition is a promising therapeutic strategy. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as having cytotoxic activity, with many exhibiting IC50 values under 10 µM. nih.gov A quantitative structure-activity relationship (QSAR) study was conducted to design and predict the activity of new potent inhibitors. nih.gov
Further research led to the discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing a pyridazinone moiety as c-Met kinase inhibitors. nih.gov The most promising compound, 22g , which features a pyrrolo[2,3-b]pyridine core, displayed excellent activity against several cancer cell lines, with IC50 values of 2.19 ± 0.45 μM (A549), 1.32 ± 0.26 μM (HepG2), 6.27 ± 1.04 μM (MCF-7), and 4.63 ± 0.83 μM (PC-3). nih.gov Docking studies indicated that the pyrrolo[2,3-b]pyridine derivatives with a 4-oxo-pyridazinone moiety were superior to related pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
In a different study, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.gov One compound, 1r , showed 40% inhibition of c-MET kinase at a 1 µM concentration. nih.gov
c-Met and Cancer Cell Line Inhibition Data
| Compound | Target/Cell Line | IC50 (µM) |
|---|---|---|
| 22g | A549 | 2.19 ± 0.45 |
| 22g | HepG2 | 1.32 ± 0.26 |
| 22g | MCF-7 | 6.27 ± 1.04 |
| 22g | PC-3 | 4.63 ± 0.83 |
| 1r | c-Met (% inhib @ 1µM) | 40% |
IκB Kinase β (IKK2) Inhibition
The IκB kinases (IKKs), particularly IKKα and IKKβ (IKK2), are central to regulating NF-κB signaling pathways, which are implicated in inflammatory diseases and cancer. nih.gov While much effort has been focused on developing selective IKKβ inhibitors, the development of selective IKKα inhibitors has been more limited. nih.govresearchgate.net
A patent application discloses pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as inhibitors of IKK2 activity, suggesting their potential use in treating disorders associated with inappropriate IKK2 activity, such as rheumatoid arthritis. google.com
In a study focused on developing selective IKKα inhibitors, a series of aminoindazole-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. strath.ac.uknih.gov While the primary goal was IKKα selectivity, the inhibitory potencies against IKKβ were also determined. Two compounds, SU1261 and SU1349 , were identified as highly potent and selective IKKα inhibitors, but they also displayed measurable, albeit much higher, Ki values against IKKβ. strath.ac.uknih.gov Specifically, SU1261 had a Ki of 680 nM for IKKβ, and SU1349 had a Ki of 3352 nM for IKKβ. strath.ac.uknih.gov An earlier report from 2008 had identified the aminoindazole-pyrrolo[2,3-b]pyridine (AIPP) core as an inhibitor of both IKKα and IKKβ with sub-micromolar activity. nih.gov
IKKβ Inhibition Data
| Compound | Target | Ki (nM) |
|---|---|---|
| SU1261 | IKKβ | 680 |
| SU1349 | IKKβ | 3352 |
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition has anti-inflammatory effects. researchgate.net The PDE4B isoform is of particular interest for treating inflammatory and central nervous system diseases. researchgate.netgoogle.com
PDE4B Inhibition Data
| Compound Series | Target | IC50 Range (µM) |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11 - 1.1 |
SGK-1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is implicated in various diseases, including cancer, due to its role in cell proliferation and survival. nih.govgoogleapis.comnih.gov Consequently, SGK1 is considered a valuable therapeutic target. nih.gov
Researchers have synthesized and evaluated a series of pyrrolo[2,3-b]pyridine derivatives as SGK1 inhibitors. nih.govgoogleapis.comnih.gov These studies focused on the structural modifications of 1H-pyrrolo[2,3-b]pyridine analogs. nih.gov One area of investigation involved replacing the carboxyl group, which was thought to interact with a key lysine (B10760008) residue in the SGK1 catalytic site. nih.gov It was discovered that while most substitutions decreased inhibitory activity, the introduction of a hydroxycarbamoyl group enhanced it. nih.gov The position of substituents was also found to be crucial, with para-substituted compounds generally showing higher activity. nih.gov
SGK-1 Inhibition Insights
| Modification Strategy | Observation |
|---|---|
| Carboxyl Group Replacement | Most substitutions reduced activity. |
| Hydroxycarbamoyl Group | Enhanced inhibitory activity. |
| Substituent Position | Para-substituents were generally more active. |
mTOR and PI3 Kinase Inhibition (for related pyrrolopyridines)
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for drug development. nih.govgoogle.com Dual inhibitors of PI3K and mTOR are of particular interest.
While specific data for 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives as dual mTOR/PI3K inhibitors is limited, related heterocyclic structures have shown significant activity. A study on pyrrolotriazinone derivatives identified them as PI3K inhibitors. google.com Another investigation led to the discovery of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent dual inhibitor of PI3Kα and mTOR. nih.gov These findings highlight the potential of pyrrolo-pyridine and related scaffolds in targeting the PI3K/mTOR pathway.
Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages. Its inhibition is a key therapeutic strategy for various cancers and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for the development of CSF1R inhibitors.
Researchers have utilized a rational molecular hybridization strategy, combining features of known CSF1R inhibitors like Pexidartinib (which contains the pyrrolo[2,3-b]pyridine skeleton) and BLZ945, to design novel and potent inhibitors. acs.org Molecular docking studies revealed that the pyrrolo[2,3-b]pyridine core fits well into the hinge region of the CSF1R protein, forming critical hydrogen bonds with the backbone of residue Cys666. acs.org
Structure-activity relationship (SAR) studies have provided insights into optimizing the inhibitory activity of these derivatives. In one study, modifications to the pyridine (B92270) ring of the scaffold, such as replacing a chlorine atom with fluorine or altering the substituent's position, had only a minor impact on CSF1R inhibitory activity, resulting in a slight decrease. acs.org However, modifications to other parts of the molecule, such as introducing a methyl-substituted pyridine ring in a different fragment of the compound, led to a significant increase in inhibitory potency by forming additional hydrogen bonds with the DFG region residue Asp796. acs.org One such optimized derivative, compound III-1 , demonstrated potent CSF1R inhibitory activity with an IC₅₀ value of 20.07 nM. acs.org
Receptor Ligand Interactions and Receptor Modulatory Studies
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in neuroscience research, particularly for the development of atypical antipsychotics for conditions like schizophrenia. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly potent and selective antagonists for the human dopamine D4 receptor.
One of the most notable compounds from this class is 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine . This derivative has demonstrated high affinity for the human dopamine D4 receptor, with a reported Ki value of 9.0 nM. Its selectivity is a key feature, as it shows significantly lower affinity for other dopamine receptor subtypes, such as the D2 and D3 receptors. This selectivity profile is considered advantageous, as it may reduce the risk of extrapyramidal side effects commonly associated with less selective D2 receptor antagonists. The antagonistic properties of these compounds at the D4 receptor have been shown to reverse the effects of dopamine agonists in preclinical models, suggesting potential therapeutic efficacy.
Anti-Inflammatory and Immunomodulatory Research Contributions
Pyrrolopyridine derivatives have been identified as having significant anti-inflammatory and immunomodulatory effects. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were found to be potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that regulates inflammatory processes. nih.gov The lead compound from this series significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were stimulated by pro-inflammatory agents. nih.gov
In vivo studies have also confirmed the anti-inflammatory potential of these compounds. researchgate.netresearchgate.net Certain pyrrolo[2,3-d]pyrimidine derivatives showed significant anti-inflammatory activity in animal models. researchgate.net Similarly, some pyrrolo[3,4-c]pyridine derivatives have been evaluated for their anti-inflammatory effects. nih.gov One such derivative, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, exhibited 26% anti-inflammatory activity in an in vivo assay. nih.gov Another derivative, a potent inhibitor of PI3Kγ, was found to inhibit the chemotaxis of THP-1 cells, a process involved in inflammatory responses. nih.gov The anti-inflammatory activity of these compounds is also linked to their ability to inhibit kinases such as FMS, which is involved in inflammatory disorders like rheumatoid arthritis. nih.gov
Anti-Cancer Research and Cellular Pathway Modulation
Inhibition of Cellular Proliferation and Induction of Apoptosis
A significant area of research for pyrrolopyridine derivatives is their potential as anti-cancer agents, specifically their ability to halt the growth of cancer cells and trigger programmed cell death (apoptosis). Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.
For instance, a series of halogenated pyrrolo[2,3-d]pyrimidines were found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties showed strong cytotoxic activity against lung (A549), prostate (PC3), and breast (MCF-7) cancer cells, inducing late apoptosis and cell cycle arrest. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines have also been shown to induce G2/M cell cycle arrest and apoptosis in triple-negative breast cancer cells. nih.gov
| Compound Class/Derivative | Cancer Cell Line | Reported IC50 | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 (Prostate) | 0.19 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 (Breast) | 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | 4.55 µM | nih.gov |
| Diarylurea derivative (8g) | A375P (Melanoma) | Nanomolar range | nih.gov |
| Diarylamide derivative (9d) | A375P (Melanoma) | Nanomolar range | nih.gov |
| Pyrrolo[3,2-c]pyridine derivative (1r) | Ovarian, Prostate, Breast Cancer Lines | 0.15–1.78 µM | nih.gov |
Inhibition of Cell Migration and Invasion
Beyond inhibiting proliferation, some pyrrolopyridine-related structures have shown the ability to block cancer cell migration, a critical step in tumor metastasis. Research into 3H-pyrazolo[4,3-f]quinoline boronic acid, a related heterocyclic compound, identified it as a potent inhibitor of Rho-associated protein kinases (ROCKs). ebi.ac.uk These enzymes are key modulators of the cytoskeleton and are involved in cell migration. Furthermore, a pyrrolo[3,4-c]pyridine-3,6-dione derivative that inhibits PI3Kγ was shown to effectively inhibit the monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells, a process analogous to cell migration. nih.gov
Broad-Spectrum Anti-proliferative Effects
The anti-cancer activity of pyrrolopyridine derivatives is not limited to a single type of cancer, indicating a broad-spectrum potential. Studies have documented their efficacy against a wide array of cancer cell lines.
For example, various diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold have shown high potency against multiple melanoma cell lines. nih.gov Another pyrrolo[3,2-c]pyridine derivative was tested against a panel of six ovarian, two prostate, and five breast cancer cell lines, showing IC50 values in the low micromolar to sub-micromolar range. nih.gov Additionally, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity against four different cancer cell lines, with some derivatives exhibiting sub-micromolar potency. nih.gov The development of 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) has also shown promise, with these compounds displaying antiproliferative activity in human tumor xenograft models. nih.gov This wide range of activity underscores the versatility of the pyrrolopyridine scaffold in developing broadly effective anti-cancer therapies.
Investigations into Other Enzymatic Activities (e.g., Human Neutrophil Elastase Inhibition)
Beyond their primary therapeutic targets, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their inhibitory effects on other crucial enzymes, notably human neutrophil elastase (HNE). HNE is a serine protease implicated in a variety of inflammatory lung diseases, making its inhibition a key therapeutic strategy.
Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed potent HNE inhibitory activity. nih.govrsc.org Structure-activity relationship (SAR) studies have demonstrated the critical importance of the substitution pattern on the pyrrolo[2,3-b]pyridine core for potent inhibition. A key finding is that the position 2 of the scaffold must remain unsubstituted for activity; any modifications at this position lead to a significant loss of HNE inhibitory function. nih.govrsc.org
Conversely, substitutions at position 5 of the scaffold are well-tolerated. The introduction of various substituents at this position, particularly bulky and lipophilic groups, has been shown to maintain or even enhance inhibitory potency, with several derivatives exhibiting IC50 values in the nanomolar range (15–51 nM). rsc.org This suggests that these substituents likely interact favorably with a large pocket within the enzyme's active site, facilitating the formation of a stable Michaelis complex. nih.govrsc.org
Molecular docking studies have further illuminated the mechanism of inhibition. These computational analyses indicate that highly active 1H-pyrrolo[2,3-b]pyridine-based HNE inhibitors adopt a geometry that is favorable for the formation of a Michaelis complex between the carbonyl group of the ligand and the serine residue (Ser195) in the enzyme's catalytic triad. nih.govrsc.org The efficiency of this interaction is also linked to the length of the proton transfer channel within the catalytic triad. nih.govrsc.org
Table 1: Human Neutrophil Elastase (HNE) Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Derivative | Modification | HNE IC50 (nM) |
|---|---|---|
| Series of 5-substituted derivatives | Bulky and/or lipophilic substituents at position 5 | 15 - 51 |
| Series of 2-substituted derivatives | Modifications at position 2 | Loss of activity |
Elucidation of Specific Molecular Targets and Biological Pathways
Investigations into the broader biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold have identified several other key molecular targets and pathways, primarily in the realm of oncology and inflammatory diseases.
One of the most significant areas of activity is the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . nih.gov Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. nih.gov A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of FGFR1, FGFR2, and FGFR3. nih.gov For instance, one particularly potent derivative, compound 4h in a published study, exhibited strong pan-FGFR inhibitory activity. nih.gov In cellular assays, this compound effectively inhibited the proliferation of breast cancer cells and induced apoptosis. nih.gov Furthermore, it was shown to significantly reduce the migration and invasion of these cancer cells, demonstrating its potential to interfere with metastasis. nih.gov
Table 2: FGFR Inhibitory Activity of Compound 4h
| Target | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Another identified molecular target for this scaffold is TRAF2- and NCK-interacting kinase (TNIK) . An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine structure as a potent inhibitor of TNIK, with some synthesized compounds achieving IC50 values below 1 nM. nih.gov These compounds also demonstrated a concentration-dependent inhibition of IL-2 secretion, suggesting a potential role in modulating immune responses. nih.gov
The 1H-pyrrolo[2,3-b]pyridine core has also been utilized to develop inhibitors of Phosphodiesterase 4B (PDE4B) . nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were found to be selective and potent PDE4B inhibitors. nih.gov One lead compound from this series significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages, highlighting its potential for treating central nervous system (CNS) diseases with an inflammatory component. nih.gov
Furthermore, the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is demonstrated by its application in the development of inhibitors for serum/glucocorticoid-regulated kinase 1 (SGK-1) . google.com As aberrant protein kinase activity is linked to numerous pathologies, SGK-1 inhibitors based on this scaffold are being explored for the treatment of diseases mediated by this kinase. google.com
While research on the related pyrrolo[3,2-c]pyridine scaffold, inhibitors of FMS kinase have been developed, suggesting that the broader pyrrolopyridine class has significant potential for targeting a range of kinases involved in cancer and inflammatory conditions like rheumatoid arthritis. nih.gov
Structure Activity Relationship Sar and Computational Modeling Studies for Pyrrolo 2,3 B Pyridin 4 Ol Scaffolds
Identification of Key Structural Determinants for Biological Potency and Selectivity
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have identified several key structural features that govern their potency and selectivity against various biological targets.
In the context of fibroblast growth factor receptor (FGFR) inhibitors, specific substitutions on the pyrrolo[2,3-b]pyridine ring have yielded compounds with potent and selective activity. rsc.org For example, compound 4h (structure not fully detailed in the source) demonstrated high potency against FGFR1, FGFR2, and FGFR3. rsc.org Research into anti-inflammatory agents has also shown that specific fused pyrrolopyridines, namely compounds 3i and 3l , exhibit promising activity, which was later rationalized by docking studies showing a unique binding mode in the COX-2 active site. researchgate.net
The influence of substituents is a recurring theme. For the related pyrrolo[3,4-c]pyridine scaffold, activity was found to increase with ethyl and propyl chains at the R² position compared to smaller or no substituents, while bulky groups like phenyl led to a significant loss of potency. nih.gov This highlights a general principle where the size and nature of substituents must be carefully balanced to achieve optimal interaction with the target protein.
Table 1: Summary of Structural Determinants for Pyrrolo[2,3-b]pyridine Scaffolds
| Target | Scaffold/Series | Key Structural Determinant | Effect on Activity | Reference |
| PDE4B | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Scaffold change from indole (B1671886) to pyrrolopyridine | Increased potency | nih.gov |
| PDE4B | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Size and hydrophobicity of amide substituent | Modulates potency and selectivity over PDE4D | nih.gov |
| CSF1R | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | N-3 of the core ring system | Important for efficient kinase binding | nih.gov |
| FGFR1/2/3 | 1H-Pyrrolo[2,3-b]pyridine derivatives | Specific substitution patterns (e.g., compound 4h ) | High inhibitory potency | rsc.org |
| COX-2 | Fused Pyrrolopyridines | Specific substitutions (e.g., compounds 3i , 3l ) | Promising anti-inflammatory activity | researchgate.net |
Rational Design Principles for Optimized Pyrrolo[2,3-b]pyridin-4-ol Analogs
The development of optimized pyrrolo[2,3-b]pyridine analogs is often guided by rational design principles, including scaffold hopping and molecular hybridization. These strategies leverage structural information from known ligands and target proteins to create novel compounds with improved properties.
A prominent example is the design of B-RAF inhibitors, where two new series of pyrrolo[2,3-b]pyridine derivatives were designed based on the structures of FDA-approved V600E B-RAF inhibitors. nih.gov This approach, which involves mimicking the binding mode of successful drugs, led to the synthesis of potent new inhibitors. nih.gov Similarly, a molecular hybridization and scaffold hopping strategy was employed to create novel CSF1R inhibitors. mdpi.com This involved merging structural fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, a design concept that was supported by initial molecular docking studies. mdpi.comresearchgate.net
Scaffold hopping was also instrumental in identifying a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov This process involves replacing a central molecular core with a different, isosteric scaffold while retaining key binding interactions, often leading to new intellectual property and improved drug-like properties.
Furthermore, computational techniques directly inform rational design. In the development of Janus kinase 1 (JAK1) inhibitors based on a related pyrrolo[2,3-d]pyrimidine scaffold, a design strategy was proposed based on the contour map analysis from a receptor-based 3D-QSAR model. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thus guiding the design of new, more potent analogs. nih.gov
Ligand-Protein Interaction Analysis through Molecular Docking and Dynamics
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and analyzing the interactions between pyrrolo[2,3-b]pyridine-based ligands and their protein targets at an atomic level. rsc.orgaalto.fi These methods predict the binding poses of inhibitors and elucidate the key interactions that confer affinity and selectivity. nih.gov
Docking studies performed on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, which are structurally related to the title compound, were used to analyze their binding conformations within the c-Met kinase active site. nih.gov This analysis helped to rationalize the molecular features responsible for high inhibitory activity. nih.gov
For other kinase targets, similar approaches have identified critical hydrogen bonding patterns. Docking of pyrrolo[2,3-d]pyrimidine derivatives into the ATP-binding site of JAK1 revealed key hydrogen bond interactions with the backbone of hinge region residues like Glu957 and Leu959. nih.gov Likewise, studies on 7H-pyrrolo[2,3-d]pyrimidine inhibitors targeting p21-activated kinase 4 (PAK4) showed strong interactions with the kinase hinge region. nih.govmdpi.com This interaction, where the pyridine (B92270) nitrogen of the scaffold often accepts a hydrogen bond from a hinge residue backbone amide, is a canonical binding mode for many kinase inhibitors.
Table 2: Key Ligand-Protein Interactions for Pyrrolopyridine Scaffolds from Docking Studies
| Ligand Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Glu957, Leu959 | Hydrogen Bonds (Hinge Region) | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | PAK4 | Hinge Region | Hydrogen Bonds | nih.gov |
| 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline | c-Met Kinase | Active Site Residues | Analysis of preferred conformations | nih.gov |
| Pyrrolopyridine | COX-2 | Binding Site Residues | Revealed a new binding pose | researchgate.net |
Quantum Chemical and Molecular Dynamics Simulations for Mechanistic Insights
While molecular docking provides a static snapshot of ligand binding, quantum chemical (QC) calculations and molecular dynamics (MD) simulations offer deeper mechanistic insights into the dynamic nature of these interactions. aps.org MD simulations, in particular, are used to assess the stability of docked poses and to explore the conformational landscape of the ligand-protein complex over time. nih.gov
In the study of pyrrolo[2,3-d]pyrimidine-based JAK1 inhibitors, MD simulations were initiated from the docked poses. nih.gov These simulations confirmed the stability of the binding mode and provided further details, such as the observation of water-mediated hydrogen bonds with residues Gly887 and His885, which were not apparent from the static dock. nih.gov Such dynamic simulations are crucial for understanding the complete interaction profile of a ligand.
Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov These calculations provide a more accurate estimation of binding affinity than simple docking scores and can help differentiate between potent and weak inhibitors. For the designed JAK1 inhibitors, MM-PBSA calculations indicated that binding was driven primarily by favorable electrostatic and van der Waals interactions. nih.gov
Quantum chemical calculations contribute by providing accurate charge distributions and geometries for the ligands, which are essential inputs for high-quality docking and MD simulations. aps.org The combination of these simulation techniques provides a powerful platform for understanding the molecular mechanisms that underpin the biological activity of pyrrolo[2,3-b]pyridine derivatives. google.com
Predictive Modeling for Biological Activity and In Vitro ADME Properties
Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable for forecasting the biological activity and pharmacokinetic properties of new chemical entities, thereby prioritizing synthetic efforts.
For a series of c-Met kinase inhibitors including a 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline scaffold, 3D-QSAR models were successfully developed. nih.gov A Comparative Molecular Similarity Indices Analysis (CoMSIA) model, which included steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, showed good predictive power. nih.gov A separate predictive model using 2D descriptors also effectively predicted IC50 values. The statistical quality of these models was validated, and they were able to accurately predict the activity of compounds not included in the training set. nih.gov
These predictive models for both activity and ADME properties are crucial components of modern drug discovery, enabling a more efficient design cycle for optimizing pyrrolo[2,3-b]pyridin-4-ol analogs into viable drug candidates. nih.gov
Table 3: Examples of In Vitro ADME Profiling for Related Heterocyclic Scaffolds
| Compound Series | Assay | Measured Property | Outcome | Reference |
| Pyrazolo[3,4-d]pyrimidines | PAMPA | GI and BBB Permeability | Identified compounds with excellent passive permeability | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Microsomal Stability Assay | Metabolic Stability | Identified compounds with high metabolic stability | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Aqueous Solubility | Solubility | Optimized analogs showed improved solubility over lead compound | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Various ADME assays | Overall ADME profile | Lead compound showed favorable ADME properties | mdpi.comresearchgate.net |
Advanced Research Applications and Future Perspectives of Pyrrolo 2,3 B Pyridin 4 Ol Chemistry
Application as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), is widely recognized as a "privileged scaffold" in medicinal chemistry. tugraz.at This term denotes a molecular framework that can serve as a potent ligand for multiple, diverse biological targets. researchgate.net As bioisosteres of indoles, 7-azaindole derivatives can mimic the parent structure while often providing improved pharmacological properties, such as enhanced metabolic stability or unique molecular interactions. tugraz.at
The utility of this scaffold is demonstrated by its incorporation into a multitude of inhibitors targeting various protein classes. Researchers have successfully designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. Notable examples include the development of inhibitors for:
Fibroblast Growth Factor Receptors (FGFRs) , where derivatives have shown potent activity against FGFR1, 2, and 3. nih.govgoogle.comacs.org
Fms-like Tyrosine Kinase 3 (FLT3) , with compounds developed for the treatment of Acute Myeloid Leukemia (AML), particularly targeting the FLT3-ITD mutation.
Cyclin-Dependent Kinase 8 (CDK8) , a key oncogene in colorectal cancer. acs.org
Glycogen Synthase Kinase-3β (GSK-3β) , a target for treating Alzheimer's disease.
Phosphodiesterase 4B (PDE4B) , where a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as inhibitors.
Traf2- and NCK-interacting kinase (TNIK) , with some derivatives showing inhibitory IC50 values lower than 1 nM.
This broad range of activity against numerous kinases and other cellular targets underscores the scaffold's privileged nature and its central role in the discovery of new therapeutic agents.
Utility as Molecular Probes in Complex Biological Systems
Beyond therapeutic applications, the 1H-pyrrolo[2,3-b]pyridine scaffold is a valuable component in the design of molecular probes for studying complex biological systems. tugraz.at These chemical tools are engineered to interact with specific biomolecules and report on their presence or activity, often through fluorescence.
A patented method describes the use of fluorescent ligands based on the 1H-pyrrolo[2,3-b]pyridine structure to measure the binding activity of molecules to kinase enzymes. In this system, a candidate molecule's ability to bind to the kinase is quantified by its displacement of the fluorescent pyrrolo[2,3-b]pyridine probe, providing a direct measure of its binding affinity. Furthermore, derivatives of azaindoles have been generally utilized as probes in biological imaging, highlighting their utility in visualizing cellular components and processes. tugraz.at The development of such probes is critical for target validation and understanding the intricate mechanisms of biological pathways.
Development as Lead Compounds for Further Preclinical Investigation and Optimization
In drug discovery, a "lead compound" is a molecule with promising activity that serves as the starting point for extensive chemical modification to create a viable drug candidate. The 1H-pyrrolo[2,3-b]pyridine framework has repeatedly served as the foundation for such lead compounds.
For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors yielded a compound identified as an "appealing lead compound" due to its potent activity and low molecular weight, which is beneficial for subsequent optimization. nih.govgoogle.com Similarly, a novel inhibitor of FLT3 was described as a "novel lead compound for further structural modification and development" of FLT3 inhibitors.
Role in Biocatalysis Research (e.g., as Substrates for Novel Nitrile Reductase Enzymes)
Biocatalysis leverages enzymes to perform chemical reactions, often with high selectivity and under environmentally friendly conditions. An emerging application for the 1H-pyrrolo[2,3-b]pyridine scaffold is its use as a substrate in biocatalysis research to probe the function of novel enzymes.
Specifically, substituted 1H-pyrrolo[2,3-b]pyridines have been synthesized for use in investigating the substrate scope of a novel enzyme, nitrile reductase QueF, from Escherichia coli. nih.gov This enzyme catalyzes the reduction of a nitrile group to a primary amine. nih.gov Its natural substrate is 2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-one (preQ0). nih.gov Researchers have identified pyrrolo[2,3-b]pyridines as interesting test substrates for QueF because their structure is highly similar to the natural substrate, differing primarily in the absence of a ring nitrogen. nih.gov Using these synthetic analogues allows for the systematic probing of the enzyme's active site and helps to determine its substrate specificity and potential for broader synthetic applications. nih.govgoogle.com
Emerging Trends and Outlook for Future Research on 3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ol and its Derivatives
Research on this compound and the broader 7-azaindole class of compounds continues to advance, driven by several key trends. A major focus is the continued design of highly selective inhibitors to improve efficacy and reduce off-target effects. For instance, research has focused on creating JAK1-selective inhibitors over other Janus kinase family members to target inflammatory and autoimmune diseases.
Another significant trend is the development of inhibitors that target specific, disease-driving mutations, such as the V600E mutation in B-RAF or the ITD alteration in FLT3. This personalized medicine approach aims to create more effective treatments for specific patient populations.
Computational tools, including molecular docking and simulation studies, are becoming increasingly integral to the design process. These methods help rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.
The overarching outlook for the 1H-pyrrolo[2,3-b]pyridine scaffold remains exceptionally positive. Future work will undoubtedly involve its application to a wider range of biological targets, the exploration of novel chemical space around the core, and the integration of new technologies to accelerate the discovery of the next generation of therapeutics and research tools based on this versatile molecule. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
